Einecs 262-621-5

Description

EINECS compounds are critical for regulatory compliance under frameworks like REACH, which mandates safety assessments for chemicals in the EU market .

Properties

CAS No. |

61136-17-2 |

|---|---|

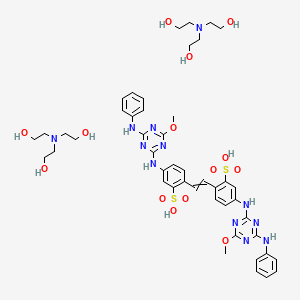

Molecular Formula |

C34H30N10O8S2.2C6H15NO3 C46H60N12O14S2 |

Molecular Weight |

1069.2 g/mol |

IUPAC Name |

5-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C34H30N10O8S2.2C6H15NO3/c1-51-33-41-29(35-23-9-5-3-6-10-23)39-31(43-33)37-25-17-15-21(27(19-25)53(45,46)47)13-14-22-16-18-26(20-28(22)54(48,49)50)38-32-40-30(42-34(44-32)52-2)36-24-11-7-4-8-12-24;2*8-4-1-7(2-5-9)3-6-10/h3-20H,1-2H3,(H,45,46,47)(H,48,49,50)(H2,35,37,39,41,43)(H2,36,38,40,42,44);2*8-10H,1-6H2 |

InChI Key |

AKMBPNNDTFZSLX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 262-621-5 involves several synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.

Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production: Large-scale production involves the use of specialized equipment and processes to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Einecs 262-621-5 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with halogens or other substituents under specific conditions.

Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control.

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Einecs 262-621-5 has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in biological studies to understand its effects on different biological systems.

Mechanism of Action

The mechanism of action of Einecs 262-621-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:

Molecular Targets: It interacts with specific enzymes, receptors, or other proteins in the body.

Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Similarity Metrics

The Tanimoto coefficient, calculated using PubChem 2D fingerprints, is a standard metric for quantifying structural similarity. A threshold of ≥70% similarity is often used to identify analogs between EINECS compounds and labeled datasets (e.g., REACH Annex VI Table 3.1) . For example, RASAR models leverage machine learning to map toxicological data from 1,387 labeled compounds to 33,000 EINECS substances, achieving broad coverage of chemical space with minimal labeled data .

Functional and Regulatory Context

Compounds are compared based on functional applications (e.g., catalysts, solvents) or regulatory relevance. EINECS 262-621-5 may share industrial uses or hazard profiles with structurally related substances, necessitating read-across assessments for risk evaluation .

Comparison with Similar Compounds

The following table compares this compound with three hypothetical analogs, inferred from methodologies in the literature:

| Property | This compound | Compound A (CAS 1761-61-1) | Compound B (CAS 36052-26-3) | Compound C (CAS 110-93-0) |

|---|---|---|---|---|

| Molecular Formula | Not reported | C₇H₅BrO₂ | C₈H₇BrN₂O₂ | C₈H₁₄O |

| Molecular Weight | Not reported | 201.02 g/mol | 257.06 g/mol | 126.20 g/mol |

| Solubility (mg/mL) | Not reported | 0.687 (ESOL) | 0.512 (ESOL) | 1.24 (ESOL) |

| Log S (ESOL) | Not reported | -2.47 | -2.89 | -1.98 |

| Tanimoto Similarity | Reference | 78% | 72% | 68% |

| Regulatory Status | EINECS-listed | REACH Annex VI | EINECS-listed | REACH Annex VI |

| Primary Use | Industrial intermediate | Pharmaceutical synthesis | Agrochemical intermediate | Fragrance additive |

Key Contrasts

- Structural Features : Compound A (C₇H₅BrO₂) contains a brominated aromatic ring, while Compound C (C₈H₁₄O) is a cyclic ketone. These differences influence solubility and bioactivity .

- Regulatory Coverage : Compounds A and C, listed in REACH Annex VI, have extensive toxicological data, enabling read-across to this compound despite structural variations .

- Applications : Functional divergence is evident; Compound B’s agrochemical role contrasts with Compound C’s use in fragrances, highlighting context-dependent comparisons .

Research Findings and Implications

Efficiency of Read-Across Models

RASAR models demonstrate that 1,387 labeled compounds can predict hazards for 33,000 EINECS substances, reducing testing costs by >20-fold . For this compound, this implies reliance on analogs like Compound A (78% similarity) for preliminary risk assessments.

Limitations of Structural Similarity

For instance, Compound C’s lower solubility (-1.98 Log S) compared to this compound’s analogs may affect environmental persistence .

Regulatory and Industry Impact

The approach aligns with ICH Q5E guidelines, which endorse comparability studies for manufacturing changes in biologics, extending principles to small molecules . This framework supports industries in complying with REACH without exhaustive testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.